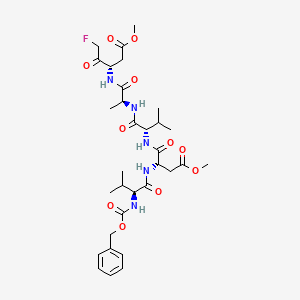
G-5555 hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
G-5555 hydrochloride is a potent and selective p21-activated kinase 1 (PAK1) inhibitor with a Ki of 3.7 nM.
Aplicaciones Científicas De Investigación
Copper(II) Complexation Study
A study by Zvimba & Jackson (2007) explored the protonation equilibria of a pentadentate ligand related to G-5555 hydrochloride and its complexation with various metals. Their findings contribute to understanding the role of hydrophobicity in promoting percutaneous drug administration, specifically in the context of copper absorption.
PAK1 Inhibitor Development
Ndubaku et al. (2015) discussed the design of G-5555, a selective PAK1 inhibitor. They focused on improving its properties by using a unique polar moiety, contributing significantly to our understanding of signaling pathways in cancer progression.
Microstructural Characterization in Alloys
Kar et al. (2013) investigated the microstructural features of a near-beta Ti alloy, Ti-5553, which has potential applications in aircraft structural components. Their research, documented here, is crucial for developing models that relate processing, microstructure, and mechanical properties.
Therapeutic Applications
Kornfeld's 1963 study on a derivative U-11,555A, a water-soluble, non-steroidal, synthetic compound, explored its effects on the reproductive system of female domestic fowl. This research is pivotal in understanding the compound's anti-fertility effects.
Propiedades
Fórmula molecular |
C₂₅H₂₆Cl₂N₆O₃ |
|---|---|
Peso molecular |
529.42 |
Nombre IUPAC |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride |
InChI |
InChI=1S/C25H25ClN6O3.ClH/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22;/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31);1H |
Clave InChI |
XONGGYHHXUTQQM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![MAP kinase fragment [Multiple species]](/img/structure/B1150330.png)
![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)

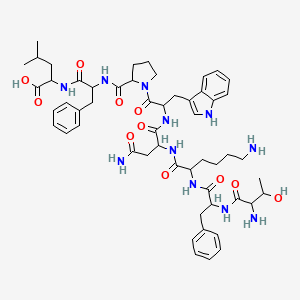

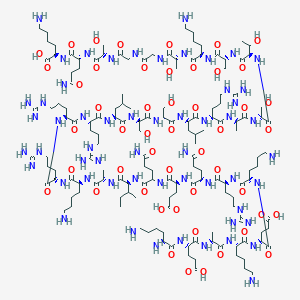

![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)
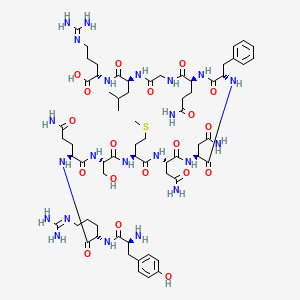
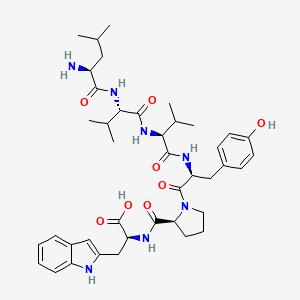

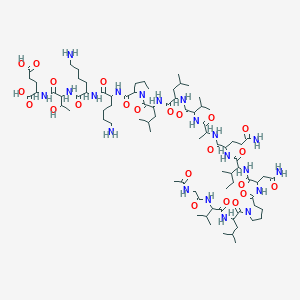
![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)
